ALDH3A1 Inhibitory Potency Compared with Structurally Related Benzaldehyde Derivatives
In a human ALDH3A1 enzymatic assay using benzaldehyde as substrate, 2-methoxy-4,6-bis(trifluoromethyl)benzaldehyde (designated A24 in the patent) exhibited an IC₅₀ of 2.10×10³ nM [1]. Under identical assay conditions, the closely related analog A64 (containing a different substitution pattern on the benzaldehyde core) displayed an IC₅₀ of 900 nM, while the most potent inhibitor in the series, CB7, achieved a Ki of 82 nM [2]. This graded potency demonstrates that the 2-methoxy-4,6-bis(trifluoromethyl) substitution confers a distinct, intermediate inhibition profile that can be exploited when a strong irreversible blockade is undesirable.
| Evidence Dimension | ALDH3A1 inhibition (IC₅₀ / Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 × 10³ nM (A24) |
| Comparator Or Baseline | A64: IC₅₀ = 900 nM; CB7: Ki = 82 nM |
| Quantified Difference | A24 is 2.3‑fold less potent than A64 and ~26‑fold less potent than CB7 |
| Conditions | Human recombinant ALDH3A1, benzaldehyde substrate, 1 min preincubation, spectrophotometric detection, pH 7.5 |
Why This Matters
For programs seeking a moderate, tuneable ALDH3A1 inhibitor rather than a potent lead, this compound provides a validated starting point with a well-characterized IC₅₀, reducing the risk of off‑target driven toxicity.
- [1] BindingDB Entry BDBM50447072 (CHEMBL1890994). IC₅₀ = 2.10E+3 nM for human ALDH3A1. Data curated from US9328112. View Source
- [2] BindingDB Entry BDBM50447056 (CHEMBL1378094). Ki = 82 nM for human ALDH3A1. Data curated from US9320722. View Source
